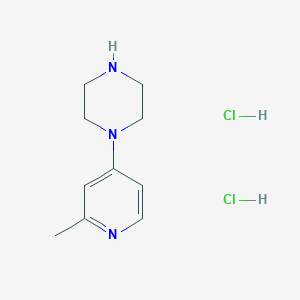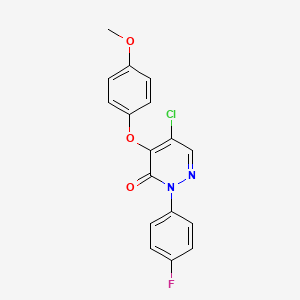![molecular formula C17H15FN2O3S B2712288 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898461-99-9](/img/structure/B2712288.png)
4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide” is a complex organic molecule. It is part of the quinoline family, which is a class of nitrogen-containing bicyclic compounds . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . This compound is available for purchase.
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. The synthesis of related compounds, such as 4-hydroxy-2-quinolones, involves synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to its structure. The reactions of related compounds, such as 4-hydroxy-2-quinolones, have been studied extensively .科学的研究の応用
GABAA/Benzodiazepine Receptor Affinity
Compounds including imidazo[1,5-a]quinoxaline amides and carbamates, with structures related to the query chemical, exhibit high affinity for the GABAA/benzodiazepine receptor. This indicates potential applications in neurological or psychiatric drug development (Tenbrink et al., 1994).
Anticancer and Radioprotective Properties
Novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety, similar to the compound , have shown promising in vitro cytotoxic activity against cancer cells and in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2007).
Applications in Drug Synthesis
A related compound, 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide, was used in the synthesis of novel quinolines, which demonstrated interesting cytotoxic activity against cancer cells (Ghorab et al., 2008).
Anion Binding and Sensing
Fluorinated derivatives, such as octamethyloctafluorocalix[4]pyrrole and dipyrrolylquinoxaline, act as neutral anion receptors with enhanced affinities compared to non-fluorinated congeners. This suggests potential use in anion sensing applications (Anzenbacher et al., 2000).
Fluorescent Chemosensors
Compounds like 2-(2-oxo-2-(quinolin-8-ylamino)ethoxy)-N-(pyridine-2-ylmethyl) benzamide, composed of a quinoline group, have been synthesized as fluorescent sensors, showing selectivity and sensitivity to certain metal ions in acetonitrile aqueous solution (Li et al., 2014).
Treatment of Neuropsychiatric and Neurological Disorders
Tetracyclic butyrophenones, including a compound structurally similar to the queried chemical, have shown potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders, due to their binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors (Li et al., 2014).
将来の方向性
特性
IUPAC Name |
4-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPSZAUHPZDHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
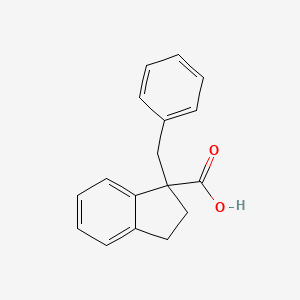
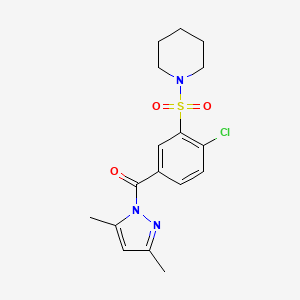
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
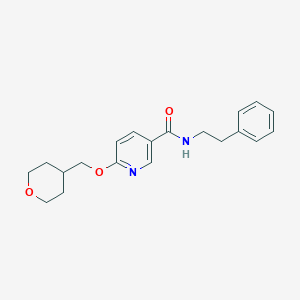
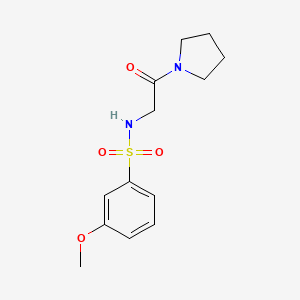
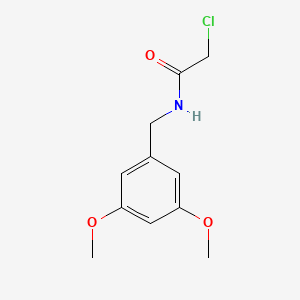
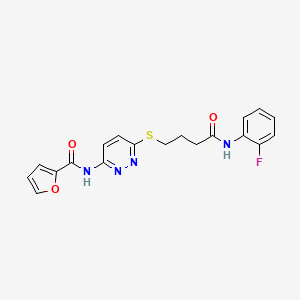
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

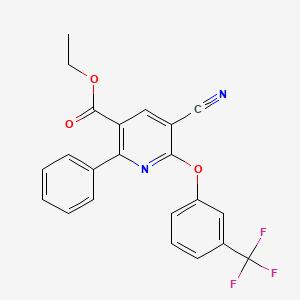
![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)
